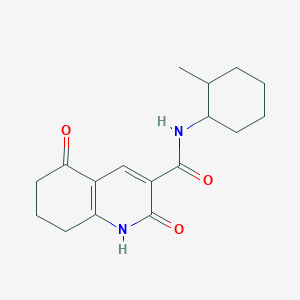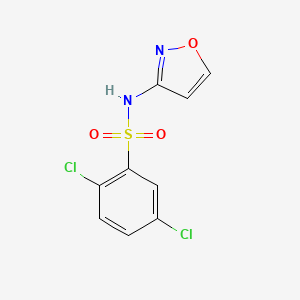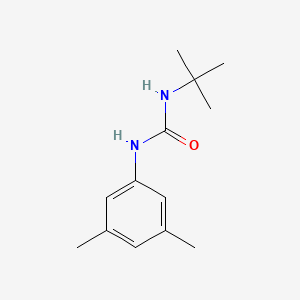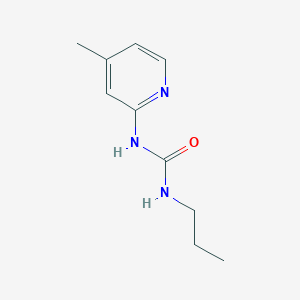
N-(2-methylcyclohexyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylcyclohexyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as MK-801 or dizocilpine, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was first synthesized in the 1980s and has since been widely studied for its potential applications in scientific research.
作用機序
N-(2-methylcyclohexyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide acts as a non-competitive antagonist of the NMDA receptor, binding to a site within the ion channel pore and blocking the flow of ions through the channel. This results in a decrease in the excitability of neurons and a reduction in synaptic plasticity, which can have both beneficial and detrimental effects depending on the context.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP) and the induction of long-term depression (LTD) in the hippocampus. It has also been shown to increase the release of dopamine in the prefrontal cortex and to have neuroprotective effects in certain models of neurodegeneration.
実験室実験の利点と制限
The main advantage of using N-(2-methylcyclohexyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments is its ability to selectively block NMDA receptor function, allowing researchers to study the specific role of this receptor in various processes. However, one limitation is that this compound is a non-specific blocker of the NMDA receptor, and can also affect other ion channels and receptors, which can complicate interpretation of results.
将来の方向性
There are a number of potential future directions for research involving N-(2-methylcyclohexyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide. One area of interest is the development of more selective NMDA receptor antagonists that can be used to study the function of specific NMDA receptor subtypes. Another area of interest is the use of this compound in combination with other drugs or therapies to treat various neurological and psychiatric disorders, such as depression and schizophrenia. Additionally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of this compound, and to determine whether it has potential as a therapeutic agent for neurodegenerative diseases.
合成法
N-(2-methylcyclohexyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide can be synthesized through a multi-step process, starting with the reaction of 2-methylcyclohexanone with nitromethane to form 2-methyl-2-nitrocyclohexanone. This is then reduced to 2-methylcyclohexanone, which is reacted with phthalic anhydride to form the corresponding imide. This imide is then reacted with ammonia to form this compound.
科学的研究の応用
N-(2-methylcyclohexyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has been used extensively in scientific research to study the NMDA receptor and its role in various physiological and pathological processes. It has been used to investigate the mechanisms underlying learning and memory, as well as the pathophysiology of various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and depression.
特性
IUPAC Name |
N-(2-methylcyclohexyl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-10-5-2-3-6-13(10)18-16(21)12-9-11-14(19-17(12)22)7-4-8-15(11)20/h9-10,13H,2-8H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCHQXCPBYWVAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=CC3=C(CCCC3=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B5342933.png)
![3-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-1H-pyrazol-5-amine](/img/structure/B5342935.png)

![2-(4-chlorophenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5342943.png)
![methyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate](/img/structure/B5342954.png)
methanone](/img/structure/B5342963.png)
![3-[4-(1-adamantyl)piperazin-1-yl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B5342970.png)



![2-[3-(2-benzyl-4-morpholinyl)-3-oxopropyl]-1-isoindolinone](/img/structure/B5342991.png)

![2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-methyl-4(3H)-quinazolinone](/img/structure/B5342999.png)
